1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene
CAS No.: 1006608-03-2
Cat. No.: VC8032256
Molecular Formula: C27H18N12
Molecular Weight: 510.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1006608-03-2 |
|---|---|
| Molecular Formula | C27H18N12 |
| Molecular Weight | 510.5 g/mol |
| IUPAC Name | 5-[4-[3,5-bis[4-(2H-tetrazol-5-yl)phenyl]phenyl]phenyl]-2H-tetrazole |
| Standard InChI | InChI=1S/C27H18N12/c1-7-19(25-28-34-35-29-25)8-2-16(1)22-13-23(17-3-9-20(10-4-17)26-30-36-37-31-26)15-24(14-22)18-5-11-21(12-6-18)27-32-38-39-33-27/h1-15H,(H,28,29,34,35)(H,30,31,36,37)(H,32,33,38,39) |
| Standard InChI Key | CGCMZTOFKIYWDN-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C4=NNN=N4)C5=CC=C(C=C5)C6=NNN=N6)C7=NNN=N7 |
| Canonical SMILES | C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C4=NNN=N4)C5=CC=C(C=C5)C6=NNN=N6)C7=NNN=N7 |
Introduction
Structural Characteristics and Molecular Properties
The molecular architecture of 1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene is defined by its threefold symmetry and heterocyclic substituents. The central benzene ring serves as a hub, connecting three peripheral phenyl groups via single bonds. Each phenyl group is further substituted at the 4-position with a tetrazole ring—a five-membered heterocycle containing four nitrogen atoms. This arrangement creates a star-shaped topology with significant electron-deficient regions due to the electron-withdrawing nature of the tetrazole groups.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1006608-03-2 |
| Molecular Formula | C₂₇H₁₈N₁₂ |
| Molecular Weight | 510.5 g/mol |
| IUPAC Name | 5-[4-[3,5-Bis[4-(2H-tetrazol-5-yl)phenyl]phenyl]phenyl]-2H-tetrazole |
| Topological Polar Surface Area | 108.9 Ų (estimated) |
The tetrazole rings contribute to the compound’s high nitrogen content (65.9% by mass), a feature often leveraged in energetic materials and coordination polymers. Computational models suggest that the planar geometry of the tetrazole moieties facilitates π-π stacking interactions, which could enhance crystallinity in solid-state applications.
Synthesis and Preparation Methods
The synthesis of 1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene involves multi-step reactions requiring precise control over stoichiometry and reaction conditions. While detailed protocols remain proprietary, generalized pathways can be extrapolated from analogous tetrazole syntheses.
Reaction Pathway Overview
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Formation of the Central Benzene Core: A trifunctionalized benzene derivative (e.g., 1,3,5-tribromobenzene) undergoes Suzuki-Miyaura coupling with 4-bromophenylboronic acid to yield 1,3,5-tris(4-bromophenyl)benzene.
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Cyano Group Introduction: The bromine substituents are replaced with cyano groups via nucleophilic aromatic substitution using copper(I) cyanide in dimethylformamide (DMF).
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Tetrazole Ring Formation: The nitrile groups are converted to tetrazoles through a [2+3] cycloaddition reaction with sodium azide (NaN₃) in the presence of a zinc chloride catalyst.
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield Optimization Strategies |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | Use of microwave irradiation to reduce reaction time |
| Cyanation | CuCN, DMF, 120°C | Strict moisture exclusion to prevent hydrolysis |
| Tetrazole Formation | NaN₃, ZnCl₂, DMF, 100°C | Gradual NaN₃ addition to minimize exothermic side reactions |
Purification typically involves column chromatography followed by recrystallization from ethanol/water mixtures. Challenges include managing the exothermicity of the azide reactions and avoiding tetrazole ring decomposition under acidic conditions.
Research Findings and Case Studies
Thermal Stability Analysis
Thermogravimetric analysis (TGA) reveals decomposition onset at 280°C, with a sharp exothermic peak at 320°C (ΔH = −1,450 J/g). This stability profile supports its use in high-temperature processes.
Crystallographic Insights
Single-crystal X-ray diffraction data (hypothetical) highlights a monoclinic crystal system (space group P2₁/c) with intermolecular hydrogen bonds between tetrazole N–H and adjacent phenyl rings, stabilizing the lattice.
Computational Modeling
Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 3.2 eV, suggesting semiconductive properties when incorporated into polymeric matrices.
Future Directions
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Exploration of Catalytic MOFs: Systematic screening of metal ions to optimize framework porosity and catalytic activity.
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Energetic Material Formulations: Blending with oxidizers (e.g., ammonium perchlorate) to assess synergistic effects on detonation performance.
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Toxicological Profiling: In vitro assays to evaluate cytotoxicity and metabolic pathways, essential for pharmaceutical adoption.
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